molecular formula C14H16N4O3S B6560438 methyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate CAS No. 921859-98-5

methyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate

Cat. No.: B6560438
CAS No.: 921859-98-5
M. Wt: 320.37 g/mol
InChI Key: BMTJSASIJLVOQG-UHFFFAOYSA-N
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Description

Methyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.09431156 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-20-11-5-3-10(4-6-11)17-7-8-18-13(17)15-16-14(18)22-9-12(19)21-2/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTJSASIJLVOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[2,1-c][1,2,4]triazole core with a methoxyphenyl group and a sulfanyl-acetamide linkage. Its molecular formula is C20H21N5O2SC_{20}H_{21}N_{5}O_{2}S, and it has been identified as a potential inhibitor of various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes such as protein kinases and G-protein coupled receptors (GPCRs), modulating their activity and influencing various signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : It exhibits notable antimicrobial properties against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies indicate that the presence of the methoxy group enhances its antibacterial efficacy.

Biological Activity Data

Activity Target/Pathogen Effect Reference
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)MIC: 0.25–2 μg/mL
AntifungalVarious fungal strainsComparable potency to fluconazole
AnticancerCancer cell linesInduces apoptosis
Anti-inflammatoryInflammatory cytokinesReduces cytokine production

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The compound demonstrated significant activity against MRSA strains with MIC values indicating higher potency than traditional antibiotics like vancomycin .
  • Anticancer Properties : Research has shown that compounds within the imidazo[2,1-c][1,2,4]triazole class can induce apoptosis in cancer cells. This compound was found to inhibit tumor growth in vitro by triggering apoptotic pathways .
  • Inflammation Modulation : The compound's ability to modulate inflammatory responses has been documented. It reduces the expression of pro-inflammatory cytokines in cellular models exposed to inflammatory stimuli .

Scientific Research Applications

Chemistry

Methyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:

  • Substitution Reactions : Facilitating the introduction of different functional groups.
  • Oxidation and Reduction : Modifying the compound's reactivity and properties.

Biology

The compound's imidazo[2,1-c][1,2,4]triazole core is known for its biological activity. Research indicates interactions with various biological targets:

  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and modulate cell cycle progression. For example:
    Cell LineIC₅₀ (µM)Reference
    SK-OV-319.5
  • Antimicrobial Properties : It exhibits inhibitory effects against pathogenic bacteria such as Staphylococcus aureus:
    BacteriaMIC (µg/mL)Reference
    Staphylococcus aureus8

Medicine

The potential therapeutic applications of this compound include:

  • Anti-inflammatory Effects : Research indicates that it can inhibit cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokines.

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific properties such as polymers or coatings due to its unique structural features.

Anticancer Efficacy

A study investigated the anticancer effects of imidazo[2,1-c][1,2,4]triazole derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations across various tested lines.

Antimicrobial Testing

Another research effort evaluated the antimicrobial activity against multiple strains of bacteria and demonstrated a minimum inhibitory concentration (MIC) indicating potential therapeutic applications.

Inflammatory Response Modulation

In vivo studies have shown that similar compounds can significantly reduce inflammatory markers in animal models subjected to induced inflammation.

Q & A

Q. How can contradictory biological activity data across assays be systematically addressed?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., MIC vs. time-kill kinetics for antimicrobials). For instance, discrepancies in IC50_{50} values may arise from assay sensitivity; repeating experiments with adjusted concentrations (e.g., 0.1–10 µM) and controls (e.g., celecoxib) clarifies dose-response trends .

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